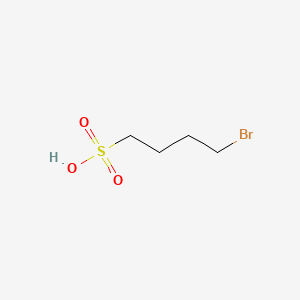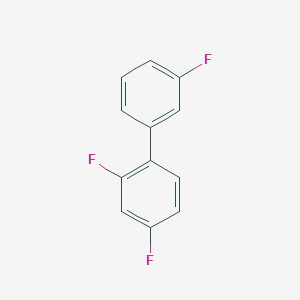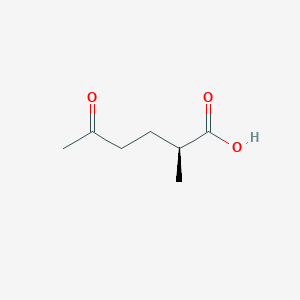
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine is a chemical compound with the molecular formula C18H27N3O. It is known for its unique structure, which combines a cyclohexyl group, a methoxyquinoline moiety, and a butane-1,2-diamine chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine typically involves the reaction of 6-methoxyquinoline with cyclohexylamine and butane-1,2-diamine under controlled conditions. One common method includes the use of sodium azide as a reagent, where the reaction mixture is stirred at 25°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
化学反应分析
Types of Reactions
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine groups.
Substitution: Substitution reactions can occur at the quinoline ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
科学研究应用
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiplasmodial agent against Plasmodium falciparum.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of fluorescent sensors and inhibitors for bacterial enzymes.
作用机制
The mechanism of action of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase. These interactions inhibit the replication and transcription processes in bacteria, leading to their antimicrobial effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and preventing bacterial growth .
相似化合物的比较
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine, known for its use in fluorescent sensors.
3-Fluoro-6-methoxyquinoline: An inhibitor of bacterial DNA gyrase and topoisomerase, similar in function to this compound.
8-Amino-6-methoxyquinoline: Another related compound with antiplasmodial activity.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its cyclohexyl group and butane-1,2-diamine chain provide additional sites for chemical modification, enhancing its versatility in various applications .
属性
CAS 编号 |
5431-62-9 |
|---|---|
分子式 |
C20H29N3O |
分子量 |
327.5 g/mol |
IUPAC 名称 |
2-N-cyclohexyl-1-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine |
InChI |
InChI=1S/C20H29N3O/c1-3-16(23-17-9-5-4-6-10-17)14-22-19-13-18(24-2)12-15-8-7-11-21-20(15)19/h7-8,11-13,16-17,22-23H,3-6,9-10,14H2,1-2H3 |
InChI 键 |
BQBNRUUEFJVRMO-UHFFFAOYSA-N |
SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
规范 SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















